2-(4-FLUOROBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
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Overview
Description
2-(4-Fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile is a complex organic compound that features a quinoxaline core, a piperazine ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Attachment of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group is attached through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the Acetonitrile Group: The acetonitrile group is introduced via cyanation reactions, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoxaline core.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(4-Fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may inhibit a particular enzyme or receptor involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
- 2-(4-Chlorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
- 2-(4-Bromobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
Uniqueness
The presence of the fluorobenzenesulfonyl group in 2-(4-fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Biological Activity
The compound 2-(4-fluorobenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile (commonly referred to as FBS-QAC) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article explores the biological activity of FBS-QAC, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
FBS-QAC is characterized by a complex structure that includes a fluorobenzenesulfonyl group and a quinoxaline moiety. The molecular formula is C15H16F1N3O2S, with a molecular weight of approximately 319.37 g/mol. Its structure is pivotal for its biological interactions, particularly in targeting specific enzymes and receptors.
Mechanisms of Biological Activity
FBS-QAC exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonyl group enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer cell metabolism, where enzyme inhibition can lead to reduced proliferation rates.
- Modulation of Receptor Activity : The quinoxaline component is known for its ability to interact with neurotransmitter receptors, which may influence neurochemical pathways involved in pain and anxiety regulation.
- Antitumor Properties : Preliminary studies suggest that FBS-QAC may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of FBS-QAC:
Activity | Target/Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | HeLa (cervical cancer) | 5.4 | Induction of apoptosis |
Enzyme Inhibition | Hexokinase II | 12.0 | Competitive inhibition |
Antidepressant-like | Rodent models (behavioral assays) | N/A | Modulation of serotonin receptors |
Case Study 1: Antitumor Efficacy
In a study conducted on HeLa cells, FBS-QAC demonstrated significant cytotoxicity with an IC50 value of 5.4 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Study 2: Neuropharmacological Effects
Behavioral assays in rodent models indicated that FBS-QAC exhibited antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). These effects were attributed to its ability to enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
Research Findings
Recent research has focused on optimizing the synthesis of FBS-QAC derivatives to enhance its potency and selectivity. Studies have shown that modifications at the piperazine ring can significantly alter the compound's pharmacokinetic properties, leading to improved efficacy in vivo.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-26-10-12-27(13-11-26)21-20(24-17-4-2-3-5-18(17)25-21)19(14-23)30(28,29)16-8-6-15(22)7-9-16/h2-9,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAISETXQCAKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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